Ethyl 4-methyl-5-{[2-(trifluoromethyl)phenyl]carbamoyl}-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate
CAS No.: 6043-71-6
Cat. No.: VC10434822
Molecular Formula: C26H25F3N2O7S
Molecular Weight: 566.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6043-71-6 |
|---|---|
| Molecular Formula | C26H25F3N2O7S |
| Molecular Weight | 566.5 g/mol |
| IUPAC Name | ethyl 4-methyl-5-[[2-(trifluoromethyl)phenyl]carbamoyl]-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C26H25F3N2O7S/c1-6-38-25(34)19-13(2)21(23(33)30-16-10-8-7-9-15(16)26(27,28)29)39-24(19)31-22(32)14-11-17(35-3)20(37-5)18(12-14)36-4/h7-12H,6H2,1-5H3,(H,30,33)(H,31,32) |
| Standard InChI Key | NGUGOYQZURSIMS-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2C(F)(F)F)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
| Canonical SMILES | CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2C(F)(F)F)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Introduction
Ethyl 4-methyl-5-{[2-(trifluoromethyl)phenyl]carbamoyl}-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate is a complex organic compound featuring a thiophene core, which is a five-membered heterocyclic structure containing sulfur. This compound is notable for its diverse functional groups, including a trifluoromethyl group and various amide functionalities, suggesting significant reactivity and potential biological activity. The compound's structure and properties make it a subject of interest in pharmaceuticals and materials science.
Synthesis
The synthesis of Ethyl 4-methyl-5-{[2-(trifluoromethyl)phenyl]carbamoyl}-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. These may include:
-
Step 1: Formation of the thiophene core.
-
Step 2: Introduction of the trifluoromethylphenylcarbamoyl group.
-
Step 3: Attachment of the trimethoxybenzamido group.
Specific methodologies and conditions are crucial for achieving high yields and desired purity levels.
Biological and Pharmaceutical Applications
Ethyl 4-methyl-5-{[2-(trifluoromethyl)phenyl]carbamoyl}-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate has shown promise in various biological assays, suggesting potential applications in pharmaceuticals. Preliminary studies indicate that compounds with similar structures may exhibit biological activities relevant to drug development.
Research Findings and Future Directions
While specific biological activity data for this compound may be limited, compounds containing thiophene moieties are often investigated for their pharmacological properties. The mechanism of action typically involves interactions with biological targets, which can be explored through techniques such as molecular docking and in vitro assays. Further research is needed to fully elucidate its potential applications and biological relevance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume